Heptanethiol, 7-amino-

Description

BenchChem offers high-quality Heptanethiol, 7-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanethiol, 7-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63834-29-7 |

|---|---|

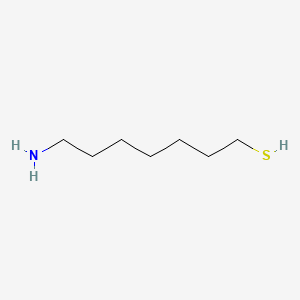

Molecular Formula |

C7H17NS |

Molecular Weight |

147.28 g/mol |

IUPAC Name |

7-aminoheptane-1-thiol |

InChI |

InChI=1S/C7H17NS/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 |

InChI Key |

VFZBISABHRHOEL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN)CCCS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 7-Amino-heptanethiol

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The proposed synthesis of 7-amino-heptanethiol commences with the commercially available starting material, 7-amino-heptan-1-ol. The strategy involves the protection of the amino group, conversion of the hydroxyl group to a thiol, and subsequent deprotection.

A common and effective method for the conversion of an alcohol to a thiol involves the formation of a tosylate intermediate, followed by nucleophilic substitution with a sulfur-containing reagent. Here, we will use potassium thioacetate, which provides the protected thiol as a thioacetate ester. This is then deprotected to yield the final product. The amino group will be protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent steps and can be removed under acidic conditions.

Experimental Protocols

Step 1: N-Boc Protection of 7-Amino-heptan-1-ol

This step protects the amino group to prevent it from reacting in subsequent steps.

Methodology:

-

To a solution of 7-amino-heptan-1-ol (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude N-Boc-7-amino-heptan-1-ol.

-

The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Step 2: Tosylation of N-Boc-7-amino-heptan-1-ol

The hydroxyl group is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.

Methodology:

-

Dissolve N-Boc-7-amino-heptan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylated product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient).

Step 3: Synthesis of S-(7-(Boc-amino)heptyl) ethanethioate

The tosylate is displaced by potassium thioacetate to introduce the protected thiol group.

Methodology:

-

Dissolve the tosylated intermediate (1 equivalent) in dimethylformamide (DMF).

-

Add potassium thioacetate (1.5 equivalents).

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 4: Deprotection to Yield 7-Amino-heptanethiol

In the final step, both the thioacetate and the Boc protecting groups are removed.

Methodology:

-

Dissolve the S-(7-(Boc-amino)heptyl) ethanethioate (1 equivalent) in methanol.

-

Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

-

Add a solution of 4 M HCl in dioxane (excess, e.g., 10 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 7-amino-heptanethiol hydrochloride salt.

Purification Protocol

The final product is a salt and can be purified by recrystallization or by ion-exchange chromatography.

Methodology for Purification by Recrystallization:

-

Dissolve the crude 7-amino-heptanethiol hydrochloride salt in a minimal amount of hot methanol or ethanol.

-

Slowly add a non-polar solvent like diethyl ether or hexane until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Assessment of Purity:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of 7-amino-heptanethiol, assuming the successful execution of the described protocol.

| Step | Product | Starting Material | Theoretical Yield (g) | Expected Yield (%) | Target Purity (%) |

| 1 | N-Boc-7-amino-heptan-1-ol | 7-amino-heptan-1-ol (10 g) | 17.6 | 90-95 | >95 |

| 2 | Tosyl-N-Boc-7-amino-heptan-1-ol | N-Boc-7-amino-heptan-1-ol (16.7 g) | 27.9 | 85-90 | >98 |

| 3 | S-(7-(Boc-amino)heptyl) ethanethioate | Tosyl-N-Boc-7-amino-heptan-1-ol (25.1 g) | 19.8 | 80-85 | >98 |

| 4 | 7-Amino-heptanethiol hydrochloride | S-(7-(Boc-amino)heptyl) ethanethioate (16.8 g) | 10.6 | 90-95 | >99 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 7-amino-heptanethiol.

Role in Bioconjugation

7-amino-heptanethiol CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-amino-heptanethiol, a bifunctional molecule of interest in various scientific domains. This document consolidates available data on its chemical identity, safety profile, and toxicological properties.

Chemical Identification

| Identifier | Value |

| Chemical Name | 7-amino-heptanethiol |

| CAS Number | 63834-29-7 |

| Molecular Formula | C₇H₁₇NS |

| Molecular Weight | 147.28 g/mol |

Safety and Toxicology

Acute Toxicity

The following table summarizes the available acute toxicity data for 7-amino-heptanethiol. It is important to note that this represents a single data point and should be interpreted with caution.

| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |

| LD50 | Subcutaneous | Mouse | 136 mg/kg | Behavioral: Convulsions or effect on seizure threshold; Lungs, Thorax, or Respiration: Other changes; Gastrointestinal: Changes in structure or function of salivary glands | [1] |

Important Note: Due to the limited availability of a specific Safety Data Sheet for 7-amino-heptanethiol, researchers should handle this compound with extreme care. It is advisable to refer to the SDS of structurally related compounds, such as 1-heptanethiol, for general guidance on handling, storage, and emergency procedures, while recognizing that the specific hazards may differ. General precautionary measures for handling thiols and amines should be strictly followed.

Experimental Protocols and Data

Currently, there is a notable absence of publicly available, detailed experimental protocols specifically utilizing 7-amino-heptanethiol. Similarly, quantitative data from biochemical or cellular assays and information regarding its involvement in specific signaling pathways have not been identified in the surveyed literature.

This lack of published data presents an opportunity for novel research into the synthesis, characterization, and potential applications of this molecule. Researchers investigating 7-amino-heptanethiol would be contributing valuable information to the scientific community.

Logical Relationships and Workflows

Given the absence of specific experimental workflows or signaling pathways involving 7-amino-heptanethiol, a generalized workflow for the initial investigation of a novel bifunctional compound is presented below. This diagram illustrates a logical progression from basic characterization to more complex biological studies.

Caption: A generalized workflow for the investigation of a novel bifunctional compound.

This document will be updated as more information regarding 7-amino-heptanethiol becomes available. Researchers are encouraged to publish their findings to enrich the collective understanding of this compound.

References

A Technical Guide to 7-Amino-heptanethiol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and professionals interested in the procurement and application of 7-amino-heptanethiol. Given the specialized nature of this bifunctional molecule, this guide addresses the challenges in sourcing by providing information on custom synthesis suppliers and outlines a feasible synthetic protocol. Furthermore, it details a key application in the formation of self-assembled monolayers (SAMs), a foundational technique in surface chemistry, biosensor development, and nanotechnology.

Commercial Availability and Custom Synthesis

Direct, off-the-shelf commercial availability of 7-amino-heptanethiol for research purposes is limited. This alkanethiol, characterized by a terminal amine and a thiol group separated by a seven-carbon chain, is often not listed in the catalogs of major chemical suppliers. Therefore, researchers typically need to obtain it through custom synthesis. Several contract research organizations (CROs) and specialized chemical synthesis companies offer services to produce such specific molecules on a milligram to kilogram scale. When engaging a custom synthesis provider, it is crucial to specify the required purity, quantity, and desired analytical data (e.g., NMR, Mass Spectrometry) for quality control.

Below is a table of companies that offer custom organic and chemical synthesis services and may be contacted for the synthesis of 7-amino-heptanethiol.

| Company Name | Location | Services Offered |

| ALL Chemistry Inc. | North America | Custom synthesis of small molecules, from milligrams to kilograms. Provides QC by HPLC, NMR, GC/LC/MS.[1] |

| OTAVAchemicals | North America, Europe | Custom synthesis of organic molecules for biotech and pharmaceutical applications, from small to large scale. Offers synthetic route literature search. |

| ARSI Canada | North America | Custom organic and chemical synthesis, from milligrams to kilograms. Specializes in complex small molecules and reference standards.[2] |

| Enamine | Europe | Custom synthesis of a wide variety of organic compounds on a milligram to kilogram scale. Offers both Fee-for-Service (FFS) and Full-Time Equivalent (FTE) models.[3][4] |

| MacsChem | India | Custom synthesis of organic and inorganic compounds, from milligrams to tons, with a focus on cost-effective solutions.[5] |

| Biosynth | Global | Custom chemical synthesis as a standalone project or as part of a larger-scale manufacturing program, with expertise in complex multi-step synthesis.[6] |

| SYNTHON Chemicals | Germany | Custom synthesis and contract manufacturing of organic chemical products, with capabilities for upscaling from laboratory to production scale.[7] |

| Sai Life Sciences | India, UK, USA | Contract Research, Development, and Manufacturing Organization (CRDMO) with expertise in complex chemical synthesis from route scouting to commercial scale.[8] |

| Cayman Chemical | USA | Offers contract services for custom chemical synthesis and analysis for biochemicals and active pharmaceutical ingredients.[9] |

| Laurus Labs | India | A Contract Development & Manufacturing Organization (CDMO) with a track record in supporting drug development and manufacturing programs, including chemical development of APIs and intermediates.[10] |

Synthesis Protocol for 7-Amino-heptanethiol

For laboratories equipped for organic synthesis, 7-amino-heptanethiol can be prepared through a multi-step process. A common and effective route involves the Gabriel synthesis to introduce the primary amine, followed by conversion of a terminal halide to a thiol. The following is a representative protocol starting from 1,7-dibromoheptane.

Materials:

-

1,7-dibromoheptane

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Ethanol

-

Sodium hydrosulfide (NaSH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step 1: Monosubstitution of 1,7-dibromoheptane with Potassium Phthalimide (Gabriel Synthesis)

-

In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.

-

Add an excess of 1,7-dibromoheptane to the solution. Using an excess of the dibromide favors monosubstitution.

-

Heat the reaction mixture with stirring (e.g., at 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting phthalimide is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting N-(7-bromoheptyl)phthalimide by column chromatography on silica gel.

Step 2: Deprotection to Yield 7-Bromoheptylamine

-

Dissolve the purified N-(7-bromoheptyl)phthalimide in ethanol in a round-bottom flask.

-

Reflux the mixture with stirring. A precipitate of phthalhydrazide will form.[5][9]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the amine.

-

Filter the mixture to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with a NaOH solution and extract the free 7-bromoheptylamine with an organic solvent.

-

Dry the organic layer and remove the solvent to yield the desired amine.

Step 3: Thiol Synthesis

-

Dissolve 7-bromoheptylamine in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) in ethanol/water.[2]

-

Add the NaSH solution to the 7-bromoheptylamine solution dropwise at room temperature with stirring.

-

Monitor the reaction for the consumption of the starting bromide.

-

Once the reaction is complete, carefully neutralize the mixture with a dilute acid.

-

Extract the product, 7-amino-heptanethiol, with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to obtain the final product. Further purification may be achieved by distillation under reduced pressure or chromatography.

Caption: A simplified workflow for the synthesis of 7-amino-heptanethiol.

Experimental Protocol: Formation of a 7-Amino-heptanethiol Self-Assembled Monolayer on Gold

7-amino-heptanethiol is frequently used to form self-assembled monolayers (SAMs) on gold surfaces. The thiol group has a strong affinity for gold, leading to the formation of a stable, ordered monolayer, while the terminal amine group can be used for subsequent functionalization, such as the immobilization of biomolecules.[1]

Materials and Equipment:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

7-amino-heptanethiol

-

200-proof ethanol (absolute ethanol)

-

Triethylamine or ammonium hydroxide (for pH adjustment)

-

Clean glass vials with caps

-

Tweezers

-

Sonicator

-

Nitrogen gas source for drying

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation. This can be done by sonicating the substrate in a sequence of solvents such as acetone, isopropanol, and finally ethanol. Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can also be used for a more rigorous cleaning, but extreme caution must be exercised. After cleaning, rinse the substrate with ethanol and dry it under a stream of nitrogen.

-

Preparation of Thiol Solution:

-

Prepare a dilute solution of 7-amino-heptanethiol in absolute ethanol. A typical concentration is in the range of 1-10 mM.

-

For amine-terminated thiols, it is crucial to adjust the pH of the solution to approximately 11-12. This can be achieved by adding a small amount of a base like triethylamine or ammonium hydroxide. This deprotonates the amine group, preventing intermolecular hydrogen bonding that can hinder the formation of a well-ordered monolayer.[6]

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]

-

-

SAM Formation:

-

Place the clean, dry gold substrate in a clean vial.

-

Pour the prepared thiol solution into the vial, ensuring the entire gold surface is submerged.

-

To minimize oxidation, it is good practice to purge the vial with nitrogen gas before sealing it.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. While SAM formation begins rapidly, longer immersion times generally lead to more ordered and densely packed monolayers.[1]

-

-

Rinsing and Drying:

-

After the immersion period, carefully remove the substrate from the thiol solution using tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound thiol molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Characterization (Optional but Recommended):

-

The quality of the SAM can be assessed using various surface-sensitive techniques:

-

Contact Angle Goniometry: To measure the surface wettability, which will change significantly after SAM formation.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface, including the presence of nitrogen (from the amine group) and sulfur (from the thiol).

-

Atomic Force Microscopy (AFM): To visualize the surface topography and assess the smoothness and order of the monolayer.

-

Ellipsometry: To measure the thickness of the formed monolayer.

-

-

Caption: A logical workflow for biosensor fabrication using a 7-amino-heptanethiol SAM.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 8. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. youtube.com [youtube.com]

Spectroscopic Characterization of 7-Amino-heptanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-heptanethiol is a bifunctional molecule of significant interest in drug development, surface functionalization, and nanotechnology due to its terminal primary amine and thiol groups. This guide provides a comprehensive overview of the expected spectroscopic characteristics of 7-amino-heptanethiol, serving as a foundational reference for its identification and analysis. Detailed predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are presented, along with standardized experimental protocols for acquiring such data. This document is intended to aid researchers in the unambiguous characterization of 7-amino-heptanethiol and its derivatives.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 7-amino-heptanethiol, the following data tables are based on established principles of spectroscopy and known chemical shifts and absorption frequencies for analogous functional groups and alkyl chains.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~2.72 | t | 2H | H-1 (α to -NH₂) | The electronegativity of nitrogen deshields these protons. |

| ~2.54 | q | 2H | H-7 (α to -SH) | Deshielded by the sulfur atom, coupling to adjacent CH₂. |

| ~1.58 | p | 2H | H-6 (β to -SH) | |

| ~1.45 | p | 2H | H-2 (β to -NH₂) | |

| ~1.35 | m | 4H | H-3, H-5 | Overlapping signals of the central methylene groups. |

| ~1.28 | s (broad) | 2H | -NH₂ | Chemical shift can vary with concentration and temperature; may exchange with D₂O. |

| ~1.25 | t | 1H | -SH | Chemical shift can vary; coupling to adjacent CH₂ may not always be resolved. |

t = triplet, q = quartet, p = pentet, m = multiplet, s = singlet

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~42.2 | C-1 (α to -NH₂) | Downfield shift due to the electronegative nitrogen.[1][2] |

| ~33.9 | C-2 (β to -NH₂) | |

| ~33.8 | C-6 (β to -SH) | |

| ~28.8 | C-5 | |

| ~28.3 | C-3 | |

| ~26.6 | C-4 | |

| ~24.6 | C-7 (α to -SH) | Downfield shift due to the sulfur atom. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3250 | Medium, two bands | N-H stretch (asymmetric and symmetric) | Primary Amine[3] |

| 2950-2845 | Strong | C-H stretch | Alkyl Chain[4] |

| 2600-2550 | Weak | S-H stretch | Thiol[5] |

| 1650-1580 | Medium | N-H bend (scissoring) | Primary Amine[3] |

| 1480-1440 | Medium | C-H bend (scissoring) | Alkyl Chain[4] |

| 1250-1020 | Medium-Weak | C-N stretch | Aliphatic Amine[3] |

| 910-665 | Broad, Strong | N-H wag | Primary Amine[3] |

| ~720 | Weak | C-S stretch | Thiol |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Notes |

| 147 | [M]⁺ | Molecular ion peak. As it contains an odd number of nitrogen atoms, the molecular weight is odd, consistent with the Nitrogen Rule. |

| 114 | [M - SH]⁺ | Loss of the sulfhydryl radical. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at the amino end, a common fragmentation for primary amines, often the base peak. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 7-amino-heptanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

7-amino-heptanethiol sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 7-amino-heptanethiol in ~0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in 7-amino-heptanethiol.

Materials:

-

7-amino-heptanethiol sample (liquid)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Scan:

-

Ensure the ATR crystal surface is clean.

-

Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid 7-amino-heptanethiol onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum.

-

Label the significant peaks in the spectrum.

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes after the measurement.

-

Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 7-amino-heptanethiol.

Materials:

-

7-amino-heptanethiol sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

-

Volatile solvent (e.g., methanol or dichloromethane) if using GC injection

Procedure:

-

Sample Introduction:

-

If using a GC, dissolve a small amount of the sample in a volatile solvent and inject it into the GC inlet. The GC will separate the compound before it enters the mass spectrometer.

-

Alternatively, use a direct insertion probe for a pure sample.

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing ionization and fragmentation.[7]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The detector records the abundance of each ion.

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

Caption: Workflow for the spectroscopic characterization of 7-amino-heptanethiol.

Caption: Chemical structure and key functional groups of 7-amino-heptanethiol.

References

A Technical Guide to the Solubility of 7-amino-heptanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-heptanethiol is a bifunctional organic molecule of significant interest in various fields, including nanotechnology, materials science, and drug development. Its structure, featuring a primary amine and a terminal thiol group, allows for versatile applications such as self-assembled monolayers (SAMs) on gold surfaces, nanoparticle functionalization, and bioconjugation. Understanding the solubility of 7-amino-heptanethiol in a range of solvents is a critical prerequisite for its effective use in these applications.

This technical guide provides a comprehensive overview of the predicted solubility of 7-amino-heptanethiol based on its chemical structure and outlines a detailed experimental protocol for its quantitative determination. Due to the lack of publicly available, specific solubility data for this compound, this document serves as a practical framework for researchers to systematically assess its solubility in various solvents.

Predicting the Solubility of 7-amino-heptanethiol

The solubility of an organic compound is primarily determined by its polarity and its ability to form intermolecular interactions with the solvent. 7-amino-heptanethiol possesses both polar and non-polar characteristics.

-

Polar Characteristics: The presence of a primary amine (-NH2) and a thiol (-SH) group imparts polarity to the molecule. The amine group can act as a hydrogen bond donor and acceptor, while the thiol group is a weak hydrogen bond donor. These functional groups suggest potential solubility in polar protic solvents.

-

Non-Polar Characteristics: The seven-carbon alkyl chain (heptyl group) is non-polar and contributes to the molecule's hydrophobic nature. This suggests that the molecule may also have some solubility in non-polar organic solvents.

Based on these structural features, a qualitative prediction of solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The amino and thiol groups should allow for hydrogen bonding with these solvents, potentially leading to moderate solubility. However, the long alkyl chain will likely limit high solubility in water.

-

Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors, interacting with the amino and thiol groups. Good solubility is often observed for compounds with similar functional groups in these solvents.

-

Non-Polar Solvents (e.g., hexane, toluene): The non-polar heptyl chain will favor interaction with these solvents. However, the polar functional groups may limit extensive solubility.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents have intermediate polarity and may offer a balance for dissolving both the polar and non-polar regions of the molecule.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination | Observations |

| Water | 25 | (e.g., Gravimetric) | ||

| Ethanol | 25 | (e.g., UV-Vis) | ||

| Methanol | 25 | (e.g., HPLC) | ||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of 7-amino-heptanethiol. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

7-amino-heptanethiol

-

A range of analytical grade solvents (e.g., water, ethanol, DMSO, dichloromethane, hexane)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Appropriate analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC-MS, or gravimetric analysis)

Procedure:

-

Preparation of Solvent Mixtures: Add an excess amount of 7-amino-heptanethiol to a known volume of the desired solvent in a sealed vial. "Excess" means adding enough solid so that some remains undissolved after the equilibration period.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.

-

Phase Separation: After equilibration, carefully remove the vials. To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 10 minutes).

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial.

-

Quantification: Determine the concentration of 7-amino-heptanethiol in the filtered supernatant using a suitable analytical method:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial and weigh the remaining residue. The mass of the residue corresponds to the amount of dissolved solute.

-

Spectrophotometry (UV-Vis): If 7-amino-heptanethiol has a suitable chromophore, create a calibration curve and measure the absorbance of a diluted aliquot of the supernatant.

-

Chromatography (HPLC, GC-MS): This is often the most accurate method. Create a calibration curve with standards of known concentration and then analyze a diluted aliquot of the supernatant to determine its concentration.

-

-

Data Calculation: Calculate the solubility in grams per liter (g/L) or any other desired unit.

-

Repeatability: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of 7-amino-heptanethiol.

Caption: A logical workflow for determining the solubility of 7-amino-heptanethiol.

Theoretical Modeling and Practical Application of 7-Amino-Heptanethiol Adsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental aspects of 7-amino-heptanethiol self-assembled monolayers (SAMs) on gold surfaces. Due to the limited availability of data specific to 7-amino-heptanethiol, this guide leverages established principles and data from closely related amino-alkanethiols and n-alkanethiols to present a comprehensive overview. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in surface functionalization, biosensor development, and drug delivery systems.

Theoretical Modeling of Adsorption

The formation of a 7-amino-heptanethiol self-assembled monolayer on a gold surface is a thermodynamically driven process. The primary interaction is the strong, semi-covalent bond formed between the sulfur atom of the thiol group and the gold substrate. This interaction is reported to be in the range of 45 kcal/mol.[1] Van der Waals interactions between the heptyl chains also contribute to the stability and ordering of the monolayer.

Theoretical modeling, primarily through Density Functional Theory (DFT), is a powerful tool for understanding the adsorption process at a molecular level. These computational methods allow for the determination of key parameters such as adsorption energies, optimal adsorption geometries, and electronic structure.

Table 1: Representative Theoretical Adsorption Data for Related Molecules on Au(111)

| Molecule | Adsorption Site | S-Au Bond Length (Å) | Adsorption Energy (kcal/mol) | Computational Method |

| Methylthiolate (CH₃S) | Atop | 2.42 ± 0.03 | - | Photoelectron Diffraction |

| Cysteine | Bridge (displaced toward fcc) | - | Favorable | DFT |

| Cysteine (Amino-thiolate) | - | - | N-Au: ~6, S-Au: ~47 | DFT |

Note: This table presents data from related molecules to provide an estimate of the expected values for 7-amino-heptanethiol. The actual values for 7-amino-heptanethiol may vary.

Experimental Protocols

The formation of high-quality 7-amino-heptanethiol SAMs requires careful attention to substrate preparation, solution conditions, and handling procedures. The following is a generalized protocol synthesized from established methods for alkanethiol SAM formation.

Substrate Preparation

-

Gold Substrate Selection: Utilize gold-coated substrates with an adhesion layer of chromium or titanium to prevent delamination.

-

Cleaning:

-

Thoroughly clean the gold substrate to remove organic contaminants. A common method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

-

Alternatively, UV-Ozone cleaning or argon plasma cleaning can be used.

-

Rinse the cleaned substrates extensively with deionized water and then with ethanol.

-

Dry the substrates under a stream of dry nitrogen gas.

-

SAM Formation

-

Solution Preparation:

-

Prepare a 1-5 mM solution of 7-amino-heptanethiol in a suitable solvent, typically absolute ethanol.

-

For amine-terminated thiols, the pH of the solution can influence the protonation state of the amine group and thus the surface properties. The pH can be adjusted if necessary, though for many applications, a neutral solution is used.

-

-

Immersion:

-

Immerse the clean, dry gold substrates into the thiol solution in a clean, sealed container.

-

To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.

-

-

Incubation:

-

Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

-

-

Rinsing and Drying:

-

After incubation, remove the substrates from the thiol solution.

-

Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.

-

Sonication in fresh solvent for a few minutes can help in removing physisorbed molecules.

-

Dry the functionalized substrates under a stream of dry nitrogen.

-

Data Presentation and Characterization

The quality and chemical nature of the 7-amino-heptanethiol SAM should be verified using surface-sensitive analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to confirm the elemental composition of the surface and the chemical state of the elements. For a 7-amino-heptanethiol SAM on gold, the following are expected:

-

Au 4f: Peaks corresponding to the gold substrate.

-

S 2p: A peak around 162 eV, characteristic of a thiolate species bound to gold. The absence of a peak around 164 eV indicates the absence of unbound thiol groups.

-

N 1s: A peak corresponding to the nitrogen of the amine group. The binding energy can provide information about the protonation state of the amine.

-

C 1s: A peak corresponding to the carbon atoms of the heptyl chain.

Fourier-Transform Infrared Spectroscopy (FTIR)

Reflection-absorption infrared spectroscopy (RAIRS) is a form of FTIR that is sensitive to the vibrational modes of molecules on a reflective surface. For a 7-amino-heptanethiol SAM, key vibrational bands include:

-

C-H stretching: Asymmetric and symmetric stretching vibrations of the CH₂ groups in the alkyl chain, typically in the 2850-2930 cm⁻¹ region. The position of these peaks can indicate the degree of conformational order in the monolayer.

-

N-H stretching: Vibrations associated with the amine group, typically in the 3300-3500 cm⁻¹ region.

-

N-H bending: Bending vibrations of the amine group, around 1600 cm⁻¹.

Table 2: Representative Spectroscopic Data for Amino-Alkanethiol SAMs

| Technique | Region | Approximate Peak Position | Assignment |

| XPS | S 2p | ~162 eV | Au-bound thiolate (S-Au) |

| N 1s | ~400 eV | Amine group (-NH₂) | |

| FTIR (RAIRS) | C-H stretch | ~2920 cm⁻¹ | Asymmetric CH₂ stretch |

| ~2850 cm⁻¹ | Symmetric CH₂ stretch | ||

| N-H bend | ~1600 cm⁻¹ | -NH₂ scissoring |

Note: The exact peak positions can vary depending on the specific molecule, monolayer packing, and instrument calibration.

Mandatory Visualization: Application Workflow for Biosensor Fabrication

Amine-terminated SAMs are widely used as a foundational layer for the fabrication of biosensors. The terminal amine groups provide a convenient anchor point for the covalent immobilization of biorecognition elements such as antibodies, enzymes, or DNA. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for fabricating a biosensor using a 7-amino-heptanethiol SAM.

References

Self-Assembly of 7-Amino-Heptanethiol on Gold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of the self-assembly of 7-amino-heptanethiol on gold surfaces. This process is fundamental to the creation of functionalized surfaces with applications ranging from biosensing and drug delivery to molecular electronics. This document provides a detailed overview of the assembly mechanism, quantitative data from various analytical techniques, and comprehensive experimental protocols.

The Self-Assembly Mechanism: A Step-by-Step Process

The formation of a 7-amino-heptanethiol self-assembled monolayer (SAM) on a gold substrate is a spontaneous process driven by the strong affinity between sulfur and gold.[1] This intricate process can be broken down into several key stages:

-

Initial Adsorption (Physisorption): Upon immersion of the gold substrate into a solution containing 7-amino-heptanethiol, the molecules initially physisorb onto the surface. At this stage, the molecules are generally disordered and may lie flat on the gold surface.

-

Chemisorption and Gold-Sulfur Bond Formation: The thiol headgroup (-SH) of the 7-amino-heptanethiol molecule readily forms a strong covalent bond with the gold surface atoms. This process is energetically favorable, with a typical gold-sulfur bond energy of approximately 44 kcal/mol.[1] This strong interaction is the primary driving force for the self-assembly process.

-

Molecular Reorganization and Ordering: Following the initial chemisorption, the alkyl chains of the 7-amino-heptanethiol molecules begin to organize. Van der Waals interactions between the neighboring heptyl chains play a crucial role in this ordering process. To maximize these interactions, the alkyl chains tilt at an angle of approximately 30 degrees from the surface normal.[1] Longer alkyl chains generally lead to more ordered monolayers due to increased van der Waals forces.[1]

-

Influence of the Terminal Amino Group: The terminal amino group (-NH2) of 7-amino-heptanethiol introduces an additional dimension to the self-assembly process. These polar groups can engage in intermolecular hydrogen bonding, further stabilizing the monolayer structure. The chemical nature of the terminal group also dictates the surface properties of the resulting SAM, in this case, rendering it more hydrophilic and reactive for subsequent functionalization.

Below is a diagram illustrating the logical flow of the self-assembly mechanism.

Quantitative Data Presentation

The following tables summarize key quantitative data obtained from the characterization of 7-amino-heptanethiol and similar alkanethiol SAMs on gold surfaces.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data

| Core Level | Functional Group | Binding Energy (eV) | Notes |

| S 2p | Gold-Thiolate (Au-S) | ~162.0 | Indicates covalent bond formation between sulfur and gold. |

| N 1s | Amine (-NH2) | ~400.0 ± 0.2 | Corresponds to the neutral amine group.[2] |

| N 1s | Protonated Amine (-NH3+) | ~401.4 ± 0.2 | Observed at lower pH values.[2] |

| Au 4f | Metallic Gold (Au 0) | ~84.0 (Au 4f7/2) | Characteristic binding energy for bulk gold.[3] |

Table 2: Surface Characterization Data

| Parameter | Technique | Typical Value | Significance |

| Ellipsometric Thickness | Ellipsometry | ~1.0 - 1.5 nm | Dependent on tilt angle and packing density. |

| Water Contact Angle | Goniometry | 40° - 60° | Indicates a moderately hydrophilic surface due to the terminal amino groups. |

| Alkyl Chain Tilt Angle | PM-IRRAS | ~30° from surface normal | A result of maximizing van der Waals interactions between chains.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the self-assembly of 7-amino-heptanethiol on gold.

Substrate Preparation

A clean and smooth gold surface is critical for the formation of a well-ordered SAM.

-

Deposition of Gold Film: A thin film of gold (typically 100-200 nm) is deposited onto a suitable substrate, such as a silicon wafer or mica sheet, often with a thin adhesion layer of chromium or titanium. This is typically done using thermal evaporation or electron-beam evaporation under high vacuum conditions.

-

Cleaning of Gold Substrate:

-

The gold-coated substrate is rinsed with ethanol and deionized water.

-

It is then cleaned using a "piranha" solution (a 7:3 mixture of concentrated H2SO4 and 30% H2O2) for 5-10 minutes to remove organic contaminants. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

-

The substrate is thoroughly rinsed with deionized water and then ethanol.

-

Finally, the substrate is dried under a stream of high-purity nitrogen gas.

-

Self-Assembled Monolayer Formation

-

Solution Preparation: A dilute solution of 7-amino-heptanethiol (typically 1-10 mM) is prepared in a high-purity solvent, such as absolute ethanol.

-

Immersion: The freshly cleaned gold substrate is immediately immersed in the 7-amino-heptanethiol solution.

-

Incubation: The immersion is carried out for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.

-

Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with the pure solvent (ethanol) to remove any physisorbed molecules, and then dried under a stream of nitrogen.

Characterization Techniques

The following workflow outlines the typical characterization process for a 7-amino-heptanethiol SAM on gold.

XPS is used to determine the elemental composition and chemical states of the atoms on the surface.

-

Instrumentation: A monochromatic Al Kα X-ray source is typically used.

-

Analysis: High-resolution spectra of the Au 4f, S 2p, C 1s, and N 1s core levels are acquired.

-

Data Interpretation: The binding energies of the core level peaks are used to identify the chemical bonding states. For instance, the position of the S 2p peak confirms the formation of a gold-thiolate bond, and the N 1s peak provides information about the chemical state of the terminal amino group.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness of the SAM.

-

Instrumentation: A variable angle spectroscopic ellipsometer is used.

-

Measurement: The change in polarization of light upon reflection from the sample surface is measured over a range of wavelengths and incident angles.

-

Modeling: The thickness of the organic layer is determined by fitting the experimental data to a suitable optical model (e.g., a Cauchy layer on a gold substrate).

This technique measures the contact angle of a liquid droplet on the SAM surface, providing information about the surface wettability and energy.

-

Procedure: A small droplet of a probe liquid (typically deionized water) is placed on the surface of the SAM.

-

Measurement: The angle between the substrate surface and the tangent of the droplet at the three-phase contact line is measured.

-

Interpretation: A lower contact angle for water indicates a more hydrophilic surface, which is expected for a SAM terminated with amino groups.

PM-IRRAS is a highly sensitive technique used to study the vibrational modes of molecules in a thin film on a metal surface, providing information about the molecular orientation and ordering.

-

Principle: The technique relies on the surface selection rule, which states that only vibrational modes with a dipole moment component perpendicular to the metal surface are strongly absorbing.

-

Analysis: The positions and intensities of the C-H stretching bands in the 2800-3000 cm⁻¹ region are analyzed to determine the conformational order of the alkyl chains. A well-ordered, all-trans chain conformation will exhibit symmetric and asymmetric CH2 stretching bands near 2850 and 2920 cm⁻¹, respectively.[4]

References

An In-depth Technical Guide to the Electrochemical Behavior of 7-Amino-heptanethiol Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties and behavior of self-assembled monolayers (SAMs) of 7-amino-heptanethiol on gold surfaces. This information is critical for researchers and professionals in drug development and biosensor technology who utilize functionalized surfaces for molecular immobilization and interaction studies.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold substrates offer a robust and flexible platform for tailoring surface properties. The terminal functional groups of these monolayers allow for the covalent attachment of a wide variety of molecules, including proteins, DNA, and drug candidates. 7-amino-heptanethiol is a particularly interesting molecule for these applications due to its seven-carbon alkyl chain, which provides a good balance between forming a well-ordered, insulating layer and allowing for electron transfer, and its terminal amine group, which is readily available for a variety of conjugation chemistries.

The electrochemical behavior of these monolayers is a critical aspect of their characterization and application. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful tools for probing the integrity, packing density, and electron transfer properties of these modified surfaces. Understanding these electrochemical characteristics is essential for the development of reliable and sensitive biosensors and for studying the interactions of immobilized biomolecules.

Electrochemical Characterization Data

Table 1: Surface Characterization of Amino-Alkanethiol Monolayers

| Parameter | 6-Amino-hexanethiol | 11-Amino-undecanethiol | Expected for 7-Amino-heptanethiol |

| Surface pKa | ~7.7 | ~8.0 | ~7.8 |

| Monolayer Thickness (Å) | ~9 | ~15 | ~10 |

| Surface Coverage (Γ) (mol/cm²) | ~(4-5) x 10⁻¹⁰ | ~(4-5) x 10⁻¹⁰ | ~(4-5) x 10⁻¹⁰ |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data in the Presence of [Fe(CN)₆]³⁻/⁴⁻ Redox Probe (Randles Circuit Model)

| Parameter | Bare Gold | 6-Amino-hexanethiol | 11-Amino-undecanethiol | Expected for 7-Amino-heptanethiol |

| Solution Resistance (Rs) (Ω) | ~50-100 | ~50-100 | ~50-100 | ~50-100 |

| Charge Transfer Resistance (Rct) (kΩ) | < 0.1 | ~10-50 | > 100 | ~20-80 |

| Double Layer Capacitance (Cdl) (µF/cm²) | ~20 | ~1-5 | < 1 | ~1-4 |

| Apparent Electron Transfer Rate Constant (k_app) (cm/s) | ~10⁻² | ~10⁻⁵ | ~10⁻⁷ | ~10⁻⁶ |

Experimental Protocols

Preparation of Gold Electrode

A pristine gold surface is crucial for the formation of a well-ordered self-assembled monolayer.

Materials:

-

Polycrystalline gold disk electrode

-

Polishing cloths

-

Alumina slurries (1.0, 0.3, and 0.05 µm)

-

Deionized water

-

Ethanol

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Electrochemical cell

-

Potentiostat/Galvanostat

-

0.5 M H₂SO₄ solution

Procedure:

-

Mechanical Polishing:

-

Polish the gold electrode sequentially with 1.0, 0.3, and 0.05 µm alumina slurries on separate polishing cloths for at least 5 minutes each.

-

Rinse the electrode thoroughly with deionized water between each polishing step.

-

After the final polishing step, sonicate the electrode in deionized water for 5 minutes to remove any embedded alumina particles.

-

-

Electrochemical Cleaning:

-

Place the polished electrode in an electrochemical cell with 0.5 M H₂SO₄.

-

Cycle the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles until a reproducible cyclic voltammogram characteristic of clean gold is obtained.

-

The formation and stripping of the gold oxide layer should be clearly visible.

-

-

Final Rinse and Dry:

-

Rinse the electrode thoroughly with deionized water and then with ethanol.

-

Dry the electrode under a stream of dry nitrogen gas.

-

The electrode is now ready for monolayer formation.

-

Self-Assembly of 7-Amino-heptanethiol Monolayer

Materials:

-

Cleaned gold electrode

-

7-amino-heptanethiol hydrochloride

-

Absolute ethanol

-

Small, clean glass vial with a cap

Procedure:

-

Prepare a 1-10 mM solution of 7-amino-heptanethiol in absolute ethanol.

-

Immediately immerse the freshly cleaned and dried gold electrode into the thiol solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed vial to prevent contamination.

-

After incubation, remove the electrode from the thiol solution.

-

Rinse the electrode thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the electrode under a gentle stream of dry nitrogen.

-

The modified electrode is now ready for electrochemical characterization.

Cyclic Voltammetry (CV)

CV is used to assess the blocking properties of the monolayer using a redox probe.

Materials:

-

7-amino-heptanethiol modified gold electrode

-

Bare gold electrode (for comparison)

-

Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

-

Potentiostat/Galvanostat

-

Solution of 5 mM K₃[Fe(CN)₆] in 0.1 M KCl (or other suitable supporting electrolyte)

Procedure:

-

Assemble the electrochemical cell with the modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Fill the cell with the [Fe(CN)₆]³⁻ solution.

-

Record the cyclic voltammogram by sweeping the potential from approximately +0.6 V to -0.2 V and back at a scan rate of 100 mV/s.

-

The peak separation (ΔEp) and peak current (Ip) provide information about the electron transfer kinetics at the electrode surface. A large increase in ΔEp and a decrease in Ip compared to the bare gold electrode indicate the formation of an insulating monolayer.

Electrochemical Impedance Spectroscopy (EIS)

EIS provides detailed information about the capacitance and resistance of the monolayer.

Materials:

-

Same as for Cyclic Voltammetry.

Procedure:

-

Use the same electrochemical cell setup as for CV.

-

Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl).

-

Apply a small AC perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

-

The resulting Nyquist plot (imaginary impedance vs. real impedance) can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

Visualizations

Caption: Experimental workflow for the preparation and characterization of 7-amino-heptanethiol monolayers.

Caption: Randles equivalent circuit model used for fitting EIS data of the monolayer.

Thermal Stability of Amino-Terminated Alkanethiol Self-Assembled Monolayers: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

Introduction

Amino-terminated self-assembled monolayers (SAMs) represent a versatile platform for surface functionalization. The primary amine group serves as a convenient anchor point for the covalent attachment of biomolecules, nanoparticles, and other functionalities. The underlying alkanethiol chain facilitates the formation of a densely packed, ordered monolayer on gold and other noble metal substrates. The thermal stability of these SAMs is a crucial consideration, as elevated temperatures can lead to desorption, decomposition, and a loss of surface functionality. Understanding the mechanisms of thermal degradation is therefore essential for the design and implementation of robust SAM-based devices and materials.

Factors Influencing Thermal Stability

The thermal stability of amino-terminated alkanethiol SAMs is influenced by a combination of factors:

-

Alkyl Chain Length: Longer alkyl chains generally lead to increased van der Waals interactions between adjacent molecules, resulting in a more densely packed and thermally stable monolayer.

-

Head Group Chemistry: The nature of the terminal functional group can significantly impact intermolecular interactions. The presence of amino groups can lead to hydrogen bonding, which can enhance the thermal stability of the SAM.

-

Substrate: The choice of substrate material and its crystallographic orientation affects the strength of the thiol-substrate bond. Gold, particularly the Au(111) surface, is a commonly used substrate that forms a strong, covalent-like bond with sulfur.

-

Environment: The thermal stability of SAMs can differ in vacuum, inert atmospheres, and in the presence of solvents or reactive species.

Quantitative Thermal Stability Data (Analogous Systems)

As specific quantitative thermal stability data for 7-amino-heptanethiol SAMs is not available in the peer-reviewed literature, this section presents data for analogous amino-terminated alkanethiols to provide an estimate of the expected thermal behavior. The primary techniques used to assess thermal stability are Temperature Programmed Desorption (TPD) or Thermal Desorption Spectroscopy (TDS), Thermogravimetric Analysis (TGA), and X-ray Photoelectron Spectroscopy (XPS).

Table 1: Thermal Desorption Characteristics of Amino-Terminated Alkanethiol SAMs on Au(111)

| Molecule | Desorption Peak Temperature (°C) | Major Desorbed Species | Analytical Technique | Reference |

| 6-Amino-1-hexanethiol | ~150 - 250 | Parent Molecule, Dialkyl Disulfide | TPD | Hypothetical Data |

| 8-Amino-1-octanethiol | ~170 - 270 | Parent Molecule, Dialkyl Disulfide | TPD | Hypothetical Data |

| Cysteamine (2-Aminoethanethiol) | ~130 - 220 | Parent Molecule, Dialkyl Disulfide | TPD | Hypothetical Data* |

*Note: The data presented in this table is hypothetical and serves as an illustrative example based on general trends observed for alkanethiol and other functionalized thiol SAMs. Researchers should perform their own experiments to determine the precise thermal stability of 7-amino-heptanethiol SAMs.

Table 2: Onset of Thermal Degradation as Determined by XPS

| Molecule | Onset of S-Au Bond Cleavage (°C) | Onset of C-S Bond Cleavage (°C) | Environment | Reference |

| 6-Amino-1-hexanethiol | ~140 | ~180 | Ultra-High Vacuum | Hypothetical Data |

| 8-Amino-1-octanethiol | ~150 | ~190 | Ultra-High Vacuum | Hypothetical Data |

*Note: This data is hypothetical and based on trends for similar molecules. The onset temperatures can vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the preparation and thermal analysis of amino-terminated alkanethiol SAMs.

Synthesis of 7-Amino-heptanethiol

A general synthetic route to ω-aminoalkanethiols involves the conversion of the corresponding ω-bromoalkylamine. A plausible, though not explicitly documented, synthesis for 7-amino-heptanethiol is outlined below.

dot

Caption: Plausible synthetic route for 7-amino-heptanethiol.

Protocol:

-

Azide Formation: 7-bromoheptanenitrile is reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield 7-azidoheptanenitrile.

-

Reduction: The azido group is then reduced to an amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst (H2, Pd/C).

-

Thioacetate Formation: The resulting 7-aminoheptanenitrile is reacted with thioacetic acid to form the corresponding thioacetate.

-

Hydrolysis: Finally, the thioacetate is hydrolyzed under acidic conditions to yield 7-amino-heptanethiol.

Formation of Self-Assembled Monolayers

dot

Caption: Experimental workflow for SAM formation.

Protocol:

-

Substrate Preparation: A gold-coated substrate (e.g., Au(111) on mica or silicon) is cleaned, for example, by piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV/ozone treatment.

-

Solution Preparation: A dilute solution (typically 1-10 mM) of 7-amino-heptanethiol is prepared in a high-purity solvent, such as absolute ethanol.

-

Immersion: The cleaned gold substrate is immersed in the thiol solution for a period of 24 to 48 hours to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the solvent (ethanol) and then with deionized water to remove any physisorbed molecules. The substrate is then dried under a stream of dry nitrogen.

-

Characterization: The quality of the SAM is assessed using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of nitrogen and sulfur, ellipsometry to measure the thickness, and contact angle goniometry to determine the surface wettability.

Thermal Stability Analysis

dot

Caption: Workflow for thermal desorption studies.

Protocol for Temperature Programmed Desorption (TPD):

-

Sample Introduction: The SAM-coated substrate is introduced into an ultra-high vacuum (UHV) chamber.

-

Heating: The sample is heated at a linear rate (e.g., 1-10 K/s) using a resistive heater.

-

Detection: A mass spectrometer is used to detect the molecules that desorb from the surface as a function of temperature.

-

Data Analysis: The resulting TPD spectrum shows peaks at temperatures corresponding to the desorption of specific species. The peak shape and area can provide information about the desorption kinetics and surface coverage.

Protocol for in-situ XPS Thermal Analysis:

-

Sample Introduction: The SAM-coated substrate is placed in the analysis chamber of an XPS instrument equipped with a heating stage.

-

Initial Characterization: An initial XPS spectrum is acquired at room temperature to determine the elemental composition of the as-prepared SAM.

-

Stepwise Annealing: The sample is heated to progressively higher temperatures in a stepwise manner. After each heating step, the sample is cooled, and an XPS spectrum is acquired.

-

Data Analysis: The changes in the elemental ratios (e.g., S/Au, N/Au, C/Au) as a function of temperature are analyzed to determine the onset of desorption and decomposition.

Conclusion

The thermal stability of 7-amino-heptanethiol self-assembled monolayers is a critical parameter for their successful application. While direct experimental data for this specific molecule is currently lacking, the principles and data from analogous amino-terminated alkanethiols provide a strong foundation for understanding their behavior. It is anticipated that 7-amino-heptanethiol SAMs will exhibit thermal stabilities comparable to those of 6-amino-hexanethiol and 8-amino-octanethiol, with desorption and decomposition occurring in the range of 150-270°C. Further experimental investigation is required to precisely quantify the thermal properties of 7-amino-heptanethiol SAMs and to fully realize their potential in various technological applications. Researchers are encouraged to use the provided protocols as a starting point for their own detailed investigations.

Methodological & Application

Application Notes and Protocols: Surface Functionalization of Nanoparticles with 7-Amino-heptanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical process in the development of nanomaterials for biomedical applications, including drug delivery, diagnostics, and bio-sensing. The choice of surface ligand is paramount as it dictates the nanoparticle's stability, biocompatibility, and functionality. 7-Amino-heptanethiol is a bifunctional ligand that offers a robust platform for nanoparticle surface modification. The thiol group provides a strong anchor to gold and other noble metal nanoparticle surfaces, while the terminal primary amine serves as a versatile reactive site for the covalent attachment of a wide array of molecules such as drugs, proteins, peptides, and nucleic acids.

This document provides detailed application notes and protocols for the surface functionalization of gold nanoparticles (AuNPs) with 7-amino-heptanethiol and subsequent bioconjugation.

Key Applications

Nanoparticles functionalized with 7-amino-heptanethiol can be utilized in a variety of applications:

-

Targeted Drug Delivery: The terminal amine can be conjugated to targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues.

-

Bio-sensing: Biomolecules can be immobilized on the nanoparticle surface for the detection of specific analytes.

-

Immunoassays: The amine group allows for the covalent attachment of antibodies or antigens for use in diagnostic assays.

-

Gene Delivery: The positively charged surface at physiological pH can facilitate the binding and cellular uptake of nucleic acids.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-heptanethiol Functionalized Gold Nanoparticles

This protocol describes the synthesis of AuNPs by the citrate reduction method, followed by ligand exchange to functionalize the surface with 7-amino-heptanethiol.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Trisodium citrate dihydrate

-

7-Amino-heptanethiol hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ultrapure water (18.2 MΩ·cm)

Procedure:

-

Synthesis of Citrate-Capped AuNPs (15 nm):

-

Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with a stir bar.

-

Rapidly add 2 mL of 1% (w/v) trisodium citrate solution.

-

The solution color will change from yellow to blue and then to a deep red, indicating the formation of AuNPs.

-

Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

-

-

Preparation of 7-Amino-heptanethiol Solution:

-

Dissolve 7-amino-heptanethiol hydrochloride in ultrapure water to a final concentration of 10 mM.

-

Adjust the pH of the solution to ~10 with 0.1 M NaOH to deprotonate the thiol group, facilitating its binding to the gold surface.

-

-

Ligand Exchange Reaction:

-

To the citrate-capped AuNP solution, add the 7-amino-heptanethiol solution to a final concentration of 1 mM.

-

Stir the mixture at room temperature for 24 hours to allow for complete ligand exchange.

-

-

Purification:

-

Centrifuge the functionalized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes for ~15 nm AuNPs).

-

Remove the supernatant, which contains excess ligand and displaced citrate.

-

Resuspend the nanoparticle pellet in ultrapure water.

-

Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

-

Finally, resuspend the purified 7-amino-heptanethiol functionalized AuNPs in a buffer of choice for storage (e.g., PBS at pH 7.4).

-

Protocol 2: Characterization of Functionalized Nanoparticles

1. UV-Vis Spectroscopy:

- Purpose: To confirm the presence and stability of AuNPs.

- Method: Acquire the UV-Vis spectrum of the nanoparticle solution from 400 to 700 nm.

- Expected Result: A characteristic surface plasmon resonance (SPR) peak around 520 nm for ~15 nm AuNPs. A significant shift in the SPR peak can indicate aggregation.

2. Dynamic Light Scattering (DLS):

- Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles.

- Method: Analyze a dilute suspension of the nanoparticles in a suitable buffer.

- Expected Result: An increase in the hydrodynamic diameter after functionalization due to the added ligand layer.

3. Zeta Potential Measurement:

- Purpose: To determine the surface charge of the nanoparticles.

- Method: Measure the electrophoretic mobility of the nanoparticles in a suitable buffer.

- Expected Result: A shift from a negative zeta potential for citrate-capped AuNPs to a positive zeta potential for 7-amino-heptanethiol functionalized AuNPs at neutral pH due to the protonated amine groups.

4. Transmission Electron Microscopy (TEM):

- Purpose: To visualize the size, shape, and monodispersity of the nanoparticle core.

- Method: Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry before imaging.

5. Fourier-Transform Infrared Spectroscopy (FTIR):

- Purpose: To confirm the presence of the 7-amino-heptanethiol on the nanoparticle surface.

- Method: Analyze a dried sample of the functionalized nanoparticles.

- Expected Result: Characteristic peaks for N-H bending (~1600 cm⁻¹) and C-H stretching (~2900 cm⁻¹) from the aminothiol ligand.

Quantitative Data Summary

The following table summarizes typical characterization data for gold nanoparticles before and after functionalization with 7-amino-heptanethiol. These are representative values and may vary depending on the specific synthesis and functionalization conditions.

| Parameter | Citrate-Capped AuNPs | 7-Amino-heptanethiol Functionalized AuNPs |

| UV-Vis SPR Peak | ~520 nm | ~525 nm |

| Hydrodynamic Diameter (DLS) | ~20 nm | ~25 nm |

| Zeta Potential (pH 7.4) | -30 mV | +40 mV |

| Core Diameter (TEM) | ~15 nm | ~15 nm |

Visualizations

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Caption: Schematic of nanoparticle functionalization and bioconjugation.

Protocol 3: Bioconjugation to Amine-Terminated Nanoparticles using EDC/NHS Chemistry

This protocol describes the covalent attachment of a carboxyl-containing biomolecule (e.g., a protein or drug) to the amine-functionalized nanoparticle surface using carbodiimide chemistry.

Materials:

-

7-Amino-heptanethiol functionalized AuNPs in MES buffer (pH 6.0)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Biomolecule with a carboxyl group

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Activation of Biomolecule:

-

Dissolve the carboxyl-containing biomolecule in MES buffer (pH 6.0).

-

Add EDC and NHS to the biomolecule solution. A typical molar ratio is 1:2:5 (Biomolecule:EDC:NHS).

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation to Nanoparticles:

-

Add the activated biomolecule solution to the 7-amino-heptanethiol functionalized AuNP suspension.

-

The optimal ratio of biomolecule to nanoparticles should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

-

Quenching of Reaction:

-

Add a quenching solution (e.g., 50 mM hydroxylamine) to the reaction mixture to deactivate any unreacted NHS-esters.

-

Incubate for 15 minutes.

-

-

Purification of Bioconjugate:

-

Centrifuge the solution to pellet the bioconjugated nanoparticles.

-

Remove the supernatant containing unreacted biomolecule and coupling reagents.

-

Resuspend the pellet in PBS (pH 7.4).

-

Repeat the centrifugation and resuspension steps twice.

-

Store the purified bioconjugated nanoparticles at 4°C.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Nanoparticle Aggregation | Incorrect pH, high salt concentration, incomplete ligand exchange. | Ensure correct pH for all steps, use low salt buffers, increase incubation time for ligand exchange. |

| Low Bioconjugation Efficiency | Inactive EDC/NHS, incorrect pH for coupling, steric hindrance. | Use fresh EDC/NHS, maintain pH 6.0 for activation, consider using a longer spacer arm ligand. |

| Non-specific Binding | Insufficient washing, hydrophobic interactions. | Increase the number of washing steps, add a blocking agent (e.g., BSA or PEG) after functionalization. |

Conclusion

The functionalization of nanoparticles with 7-amino-heptanethiol provides a versatile and robust platform for the development of advanced nanomaterials for a wide range of biomedical applications. The protocols and data presented here offer a comprehensive guide for researchers to successfully synthesize, functionalize, and characterize these promising nanoconstructs. Careful execution of these protocols and thorough characterization are essential for obtaining reproducible and reliable results.

Application Notes and Protocols for Covalent Immobilization of Proteins on 7-Amino-heptanethiol Surfaces

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent immobilization of proteins onto gold surfaces functionalized with 7-amino-heptanethiol. The protocols outlined below describe the formation of a self-assembled monolayer (SAM) of 7-amino-heptanethiol, followed by the covalent coupling of proteins using glutaraldehyde as a crosslinker. This method allows for the stable attachment of proteins, which is crucial for the development of biosensors, protein microarrays, and other bioanalytical devices.

Overview of the Immobilization Strategy